molecular formula C11H13ClO5S B017349 Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate CAS No. 91427-62-2

Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate

Cat. No.: B017349
CAS No.: 91427-62-2
M. Wt: 292.74 g/mol
InChI Key: BXENIYIGPPXPNY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXENIYIGPPXPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465206
Record name Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91427-62-2
Record name Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorosulfonation of 2-Methylphenol

The introduction of the chlorosulfonyl group begins with the treatment of 2-methylphenol (o-cresol) with chlorosulfonic acid. This reaction proceeds under anhydrous conditions at temperatures between 0–5°C to minimize side reactions such as sulfone formation. The electrophilic substitution occurs preferentially at the para position relative to the methyl group, yielding 3-chlorosulfonyl-2-methylphenol.

Key Reaction Parameters:

  • Temperature: 0–5°C (prevents over-sulfonation)

  • Reagent Ratio: 1:1.2 molar ratio of o-cresol to chlorosulfonic acid

  • Solvent: Dichloromethane (ensures homogeneity and heat dissipation)

Formation of Sodium Phenolate Intermediate

The chlorosulfonated phenol is subsequently deprotonated using a 30% sodium hydroxide solution to form the sodium phenolate species. This step is critical for activating the phenolic oxygen for nucleophilic attack in the subsequent condensation reaction.

Optimization Considerations:

  • Base Concentration: Excess NaOH (30% w/w) ensures complete deprotonation.

  • Reaction Time: 25–35 minutes at 25–40°C.

Condensation with Ethyl Chloroacetate

The sodium phenolate reacts with ethyl chloroacetate in a nucleophilic aromatic substitution reaction. The phenolate oxygen attacks the electrophilic carbonyl carbon of ethyl chloroacetate, displacing chloride and forming the phenoxyacetate ester linkage.

Reaction Conditions:

  • Temperature: 125–130°C (promotes nucleophilic substitution)

  • Solvent: Xylene (high boiling point aids reflux)

  • Duration: 8–9 hours (ensures >95% conversion)

Acid-Catalyzed Esterification (Alternative Pathway)

In cases where the free phenoxyacetic acid is isolated, esterification with ethanol under acidic conditions offers an alternative route. Concentrated sulfuric acid (2–5% w/w) catalyzes the reaction, with azeotropic removal of water driving the equilibrium toward ester formation.

Typical Parameters:

  • Temperature: 70–120°C

  • Alcohol: Ethanol in 1.5:1 molar excess relative to acid

  • Yield: 85–92% after purification

Industrial Production Methods

Scalable synthesis of this compound necessitates modifications to laboratory protocols to address cost, safety, and efficiency.

Large-Scale Chlorosulfonation

Industrial reactors employ jacketed vessels with cryogenic cooling to manage the exothermic nature of chlorosulfonic acid reactions. Continuous flow systems are increasingly adopted to enhance heat transfer and reduce batch variability.

Table 1: Comparison of Laboratory vs. Industrial Chlorosulfonation

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume1–5 L500–2000 L
Temperature ControlIce bathsAutomated cooling loops
Reaction Time2–3 hours1–1.5 hours
Yield78–82%88–92%

Continuous Esterification Processes

Tubular reactors with in-line separators are utilized for continuous esterification, reducing downtime between batches. Ethanol and phenoxyacetic acid are fed at controlled rates, with real-time monitoring of acid concentration to optimize conversion.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate the condensation step but complicate downstream purification. Non-polar solvents (e.g., xylene) favor higher ester yields despite slower reaction rates.

Table 2: Solvent Effects on Condensation Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7489
Xylene2.3994
Toluene2.48.593

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems, reducing reaction times by 30–40%. However, catalyst recovery remains a challenge in large-scale applications.

Challenges and Solutions in Synthesis

Byproduct Formation

Over-chlorosulfonation can generate disulfonated derivatives, which are difficult to separate. Controlled reagent addition and sub-stoichiometric chlorosulfonic acid (0.95 equivalents) mitigate this issue.

Purification Difficulties

The product’s sensitivity to hydrolysis necessitates anhydrous workup conditions. Fractional distillation under reduced pressure (0.1–0.5 mmHg) achieves >99% purity, albeit with 5–8% material loss .

Scientific Research Applications

Organic Synthesis

Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It is utilized in the production of sulfonamide-based drugs and other specialty chemicals.

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Properties: In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity: The compound has been shown to induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). This activity is attributed to its ability to disrupt critical cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone for both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, supporting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Potential

In another study focusing on cancer therapeutics, researchers investigated the compound's effect on MCF-7 cells. The findings revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer treatment strategies.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 91427-62-2
  • Molecular Formula : C₁₁H₁₃ClO₅S
  • Molecular Weight : 292.736 g/mol
  • Structure: Comprises a 2-methylphenoxy group substituted with a chlorosulfonyl (–SO₂Cl) moiety at the 3-position, esterified with ethyl acetate (Figure 1).

Synthesis :
Synthesized via sequential reactions:

Etherification: Reaction of 2-methylphenol with ethyl chloroacetate to form ethyl (2-methylphenoxy)acetate .

Chlorosulfonation : Treatment with chlorosulfonic acid (–5°C to 0°C) introduces the –SO₂Cl group at the 3-position .
Typical yield: ~83% (analogous to methods in ).

Key Properties :

  • Boiling Point : Predicted 407 ± 35°C .
  • Reactivity : The chlorosulfonyl group (–SO₂Cl) is highly electrophilic, enabling further derivatization (e.g., sulfonamide formation) .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfonyl Groups

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound Reference
Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate - C₁₁H₁₅NO₅S –SO₂NH(4-methoxyphenyl) –SO₂Cl replaced with sulfonamide; lower reactivity
Methyl 2-(3-chlorophenyl)sulfonylacetate 78066-30-5 C₉H₉ClO₄S –SO₂(3-chlorophenyl) Methyl ester; lacks chlorosulfonyl group
Ethyl 2-(chlorosulfonyl)acetate 55896-93-0 C₄H₇ClO₄S –SO₂Cl on acetate backbone Simpler structure; no aromatic ring

Key Observations :

  • Reactivity : The target compound’s –SO₂Cl group offers superior reactivity for nucleophilic substitution compared to sulfonamides (e.g., 3d in ) or stable sulfonyl derivatives (e.g., ).
  • Synthetic Utility : Ethyl 2-(chlorosulfonyl)acetate serves as a precursor for sulfonamide synthesis but lacks the aromatic backbone critical for biological activity .

Phenoxyacetate Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Functional Impact Reference
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ –O(4-chlorophenyl), β-keto Ketone group enhances chelation potential
Ethyl 2-(3-chlorophenoxy)acetate 52094-98-1 C₁₀H₁₁ClO₃ –O(3-chlorophenyl) Simpler structure; no sulfonyl/chlorosulfonyl

Key Observations :

  • Biological Activity: The β-keto group in ethyl 2-(4-chlorophenoxy)acetoacetate may enhance metal-binding properties, unlike the target compound’s electrophilic –SO₂Cl.
  • Antimicrobial Performance: Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (CEE4) showed low antibacterial activity due to reduced ester bioavailability, highlighting the advantage of –SO₂Cl in improving solubility or reactivity .

Key Insights :

  • Thermal Stability : The target compound’s higher predicted boiling point reflects stronger intermolecular forces (aromatic + polar groups) .
  • Application Scope : Sulfonamide derivatives (e.g., ) are directly bioactive, whereas the target compound is primarily a synthetic intermediate.

Biological Activity

Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a chlorosulfonyl group attached to a phenoxyacetate structure. The synthesis typically involves the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base, yielding the desired ester product.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activities or disrupt cellular processes, leading to various biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in preclinical models. It was found to reduce carrageenan-induced edema in animal models, indicating its capability to modulate inflammatory responses .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityInhibition of E. coli and S. aureus growth with IC50 values < 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 cells with a decrease in cell viability by 60% at 100 µM concentration.
Study 3Anti-inflammatory EffectsReduced paw edema in rats by 40% compared to control groups at a dosage of 20 mg/kg.

Q & A

Q. Optimization factors :

VariableImpact
Solvent polarity Acetone (moderate polarity) favors esterification, while CH₃CN improves sulfonamide coupling .
Base strength Stronger bases (e.g., Cs₂CO₃) increase reaction rates but may hydrolyze sensitive groups .
Temperature Reflux (60–80°C) accelerates esterification; room temperature minimizes side reactions in sulfonamide formation .

Basic: How is the purity and structural integrity of the compound validated?

Answer:

  • Elemental analysis : Ensures empirical formula matches theoretical values (e.g., C, H, N within 0.5% of calculated) .
  • Spectroscopy :
    • ¹H NMR : Characteristic peaks include ethyl ester protons (δ 1.34 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm) .
    • HRMS : Confirms molecular ion ([M+H]⁺) with high accuracy (e.g., Δ < 0.002 Da) .
  • Chromatography : TLC or HPLC monitors byproduct formation; reversed-phase HPLC with UV detection is standard .

Advanced: What challenges arise in analyzing the chlorosulfonyl group, and how are they addressed?

Answer:
The chlorosulfonyl group (-SO₂Cl) is moisture-sensitive and prone to hydrolysis. Key considerations:

  • Stability during analysis : Samples must be stored under inert gas (argon) and analyzed immediately after synthesis. Moisture-free NMR solvents (e.g., CDCl₃) prevent degradation .
  • Spectroscopic interference : The -SO₂Cl group quenches fluorescence in UV-Vis assays. Alternative detection methods (e.g., conductivity detection in HPLC) are recommended .
  • Reactivity in HRMS : Collision-induced dissociation (CID) may fragment -SO₂Cl, complicating ion interpretation. Soft ionization techniques (e.g., ESI+) are preferred .

Advanced: How does the chlorosulfonyl group influence reactivity in downstream modifications?

Answer:
The -SO₂Cl group is highly electrophilic, enabling:

  • Nucleophilic substitutions : Reacts with amines (e.g., anilines) to form sulfonamides, a key step in bioactive molecule synthesis (e.g., PPAR regulators) .
  • Catalytic coupling : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) requires protection of -SO₂Cl with trimethylsilyl groups to prevent catalyst poisoning .
  • Hydrolytic sensitivity : In aqueous media, -SO₂Cl hydrolyzes to -SO₃H, altering solubility. Kinetic studies recommend pH < 6.0 to slow hydrolysis .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Liquid-liquid extraction : Post-reaction, the crude product is extracted with ethyl acetate (3 × 20 mL) and washed with NaOH (10%) to remove acidic byproducts .
  • Recrystallization : Ethanol or hexane:EtOAc mixtures yield high-purity crystals (mp 74–76°C) .
  • Column chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves sulfonamide derivatives .

Advanced: What contradictory findings exist regarding solvent effects on sulfonamide coupling efficiency?

Answer:
reports acetone as optimal for esterification (yield >85%), while identifies CH₃CN as superior for sulfonamide coupling (79% vs. <50% in acetone). This discrepancy arises from:

  • Solvent basicity : CH₃CN stabilizes intermediates via weak coordination to Cs⁺, enhancing nucleophilic attack .
  • Polarity : Acetone’s higher polarity may deprotonate phenols prematurely, leading to side reactions in sulfonamide synthesis .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

  • Docking studies : Molecular dynamics simulations predict binding affinity to targets (e.g., PPAR-γ) by modeling interactions between the chlorosulfonyl group and hydrophobic pockets .
  • QSAR models : Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring correlate with enhanced metabolic stability (t₁/₂ > 4h in microsomal assays) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid contact with -SO₂Cl, a skin and respiratory irritant .
  • Waste disposal : Quench residual -SO₂Cl with ice-cold NaHCO₃ before disposal to prevent exothermic reactions .

Advanced: What mechanistic insights explain the compound’s instability under basic aqueous conditions?

Answer:
The chlorosulfonyl group undergoes base-catalyzed hydrolysis:

  • Step 1 : Nucleophilic OH⁻ attacks the sulfur atom, forming a tetrahedral intermediate.
  • Step 2 : Collapse of the intermediate releases Cl⁻ and yields the sulfonate (-SO₃⁻), which is water-soluble. Kinetic studies show pseudo-first-order behavior with k = 0.12 min⁻¹ at pH 9.0 .

Basic: What spectroscopic markers distinguish this compound from its hydrolyzed byproducts?

Answer:

  • ¹H NMR : Loss of ethyl ester signals (δ 1.34 ppm) and appearance of -SO₃H protons (δ 10–12 ppm) indicate hydrolysis .
  • IR : A strong S=O stretch at 1360–1180 cm⁻¹ confirms -SO₂Cl; its absence suggests conversion to -SO₃H .

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